N-(4-bromo-2-fluorophenyl)-N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-L-alaninamide
Description
(2S)-N-(4-BROMO-2-FLUOROPHENYL)-2-{[(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)CARBAMOYL]AMINO}PROPANAMIDE is a complex organic compound characterized by its unique structural features, including a bromine and fluorine-substituted phenyl ring, a thiolane ring, and a propanamide moiety
Properties
Molecular Formula |
C14H17BrFN3O4S |
|---|---|
Molecular Weight |
422.27 g/mol |
IUPAC Name |
(2S)-N-(4-bromo-2-fluorophenyl)-2-[(1,1-dioxothiolan-3-yl)carbamoylamino]propanamide |
InChI |
InChI=1S/C14H17BrFN3O4S/c1-8(13(20)19-12-3-2-9(15)6-11(12)16)17-14(21)18-10-4-5-24(22,23)7-10/h2-3,6,8,10H,4-5,7H2,1H3,(H,19,20)(H2,17,18,21)/t8-,10?/m0/s1 |
InChI Key |
JSWSLTFMGZTZBS-PEHGTWAWSA-N |
Isomeric SMILES |
C[C@@H](C(=O)NC1=C(C=C(C=C1)Br)F)NC(=O)NC2CCS(=O)(=O)C2 |
Canonical SMILES |
CC(C(=O)NC1=C(C=C(C=C1)Br)F)NC(=O)NC2CCS(=O)(=O)C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-N-(4-BROMO-2-FLUOROPHENYL)-2-{[(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)CARBAMOYL]AMINO}PROPANAMIDE typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the bromine and fluorine-substituted phenyl ring: This can be achieved through electrophilic aromatic substitution reactions using bromine and fluorine sources.
Synthesis of the thiolane ring: The thiolane ring can be synthesized via a cyclization reaction involving a suitable thiol precursor.
Coupling of the phenyl ring and thiolane ring: This step involves the formation of a carbamoyl linkage between the two moieties.
Introduction of the propanamide group: The final step involves the addition of the propanamide group through an amide bond formation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2S)-N-(4-BROMO-2-FLUOROPHENYL)-2-{[(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)CARBAMOYL]AMINO}PROPANAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiolane ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives of the original compound.
Scientific Research Applications
(2S)-N-(4-BROMO-2-FLUOROPHENYL)-2-{[(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)CARBAMOYL]AMINO}PROPANAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of (2S)-N-(4-BROMO-2-FLUOROPHENYL)-2-{[(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)CARBAMOYL]AMINO}PROPANAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and signal transduction mechanisms.
Comparison with Similar Compounds
Similar Compounds
Dichloroanilines: These compounds have similar aromatic ring structures but differ in the substituents attached to the ring.
Semiconductor materials: While not directly related, the study of semiconductor materials involves similar principles of chemical modification and functionalization.
Uniqueness
The uniqueness of (2S)-N-(4-BROMO-2-FLUOROPHENYL)-2-{[(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)CARBAMOYL]AMINO}PROPANAMIDE lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and application development.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
